molecular formula C25H23F2N3O3 B2862621 1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1023875-61-7

1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2862621
CAS RN: 1023875-61-7
M. Wt: 451.474
InChI Key: TVVSEXMEZRAOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H23F2N3O3 and its molecular weight is 451.474. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Research on Almorexant , a compound with a dihydroisoquinoline derivative, highlights its extensive metabolism and elimination in humans, indicating the compound's potential pharmacokinetic properties. Almorexant, being a dual orexin receptor antagonist, has shown sleep-promoting properties. The study elucidated its disposition, metabolism, and excretion, showing rapid absorption and extensive metabolism with excretion predominantly via feces, and identified multiple metabolites in human subjects (Dingemanse et al., 2013).

Diagnostic and Therapeutic Applications

A study on 18F-ISO-1 , a cellular proliferative marker used in PET imaging for tumor proliferation, reveals the feasibility of using such compounds for evaluating the proliferative status of solid tumors. This approach could significantly impact the diagnostic process and treatment planning for cancer patients by providing precise imaging of tumor activity (Dehdashti et al., 2013).

Understanding Disease Mechanisms

The identification of N-Methylation ability in Parkinson's disease suggests a potential mechanism for disease onset, highlighting the role of endogenous toxins and their metabolism. Such insights are crucial for developing therapeutic interventions and understanding the biochemical pathways involved in neurodegenerative diseases (Aoyama et al., 2000).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-21-8-5-17(26)13-20(21)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVSEXMEZRAOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

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